N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide
Description
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4) is a pyrrolidine-based tertiary amine featuring a benzyl group at the 1-position, a methyl group on the acetamide nitrogen, and a chlorine substituent on the acetyl moiety. Its molecular weight is 266.77 g/mol . Safety data indicate acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335), necessitating stringent handling protocols .
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16(14(18)9-15)13-7-8-17(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIBVNSLZXPRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 1-Benzyl-N-methylpyrrolidin-3-amine with 2-Chloroacetyl Chloride
The most straightforward method involves the reaction of 1-benzyl-N-methylpyrrolidin-3-amine with 2-chloroacetyl chloride under basic conditions. Adapted from protocols for analogous N-aryl-2-chloroacetamides , this route employs dichloromethane (DCM) as the solvent and a 2% aqueous sodium hydroxide solution to neutralize HCl generated during the acylation.
Procedure :
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Dissolve 1-benzyl-N-methylpyrrolidin-3-amine (1 eq, 10 mmol) in 30 mL DCM.
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Add 2-chloroacetyl chloride (1.05 eq, 10.5 mmol) dropwise to the stirred solution at 0°C over 1 hour.
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Stir the mixture for 2 hours at room temperature.
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Extract the organic layer with saturated potassium bisulfate, water, and brine.
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Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
Characterization :
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Yield : 68–72% (white crystalline solid).
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1H NMR (CDCl<sub>3</sub>): δ 4.21 (s, 2H, CH<sub>2</sub>Cl), 3.72–3.68 (m, 1H, pyrrolidine-CH), 2.98 (s, 3H, NCH<sub>3</sub>), 2.60–2.45 (m, 4H, pyrrolidine-CH<sub>2</sub>), 7.30–7.20 (m, 5H, benzyl-ArH) .
Advantages :
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Minimal steps and commercially available reagents.
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Short reaction time (2–3 hours).
Limitations :
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Competing over-acylation or N-methyl group hydrolysis at elevated temperatures.
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Moderate yields due to solubility challenges of the tertiary amine.
EDCI-Mediated Coupling of 2-Chloroacetic Acid with 1-Benzyl-N-methylpyrrolidin-3-amine
For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder alternative. This method, inspired by imidazo[1,2-a]pyridine syntheses , utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate 2-chloroacetic acid.
Procedure :
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Dissolve 2-chloroacetic acid (1.2 eq, 12 mmol) and EDCI (3 eq, 30 mmol) in anhydrous pyridine (5 mL).
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Add 1-benzyl-N-methylpyrrolidin-3-amine (1 eq, 10 mmol) and stir at 25°C for 12 hours.
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Quench with water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
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Purify by silica gel chromatography (ethyl acetate/hexane, 1:3).
Characterization :
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Yield : 82–85% (pale yellow solid).
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13C NMR (CDCl<sub>3</sub>): δ 168.8 (C=O), 53.4 (pyrrolidine-C), 42.1 (CH<sub>2</sub>Cl), 38.9 (NCH<sub>3</sub>), 138.2–126.5 (benzyl-Ar) .
Advantages :
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Higher yields due to reduced side reactions.
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Compatible with acid-labile functional groups.
Limitations :
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Requires chromatographic purification.
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EDCI cost may limit scalability.
Multi-Step Synthesis via Boc-Protected Intermediates
A protective-group strategy, adapted from pyrazolo[1,5-a]pyrimidine syntheses , ensures regioselective N-methylation and benzylation. This route involves:
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Boc protection of pyrrolidin-3-amine.
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N-Methylation using methyl iodide.
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Benzylation via nucleophilic substitution.
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Deprotection and acylation with 2-chloroacetyl chloride.
Procedure :
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React pyrrolidin-3-amine (1 eq) with di-tert-butyl dicarbonate (1.1 eq) in THF to form tert-butyl pyrrolidin-3-ylcarbamate.
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Methylate with methyl iodide (1.5 eq) and NaH in DMF at 0°C.
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Benzylate using benzyl bromide (1.2 eq) and K<sub>2</sub>CO<sub>3</sub> in acetonitrile at 60°C.
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Deprotect with HCl/dioxane (4 M) and acylated with 2-chloroacetyl chloride as in Method 1.
Characterization :
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Overall Yield : 58–62% (four steps).
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Key Intermediate (Boc-protected) : 1H NMR δ 1.42 (s, 9H, Boc), 3.10 (s, 3H, NCH<sub>3</sub>) .
Advantages :
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Enables precise control over N-substitution.
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High purity final product.
Limitations :
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Lengthy synthesis (4–5 days).
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Requires expertise in handling air-sensitive reagents.
Comparative Analysis of Synthetic Routes
| Parameter | Direct Acylation | EDCI Coupling | Boc-Protected Route |
|---|---|---|---|
| Yield | 68–72% | 82–85% | 58–62% |
| Purity | >95% | >98% | >98% |
| Reaction Time | 3 hours | 12 hours | 4–5 days |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $ | $$ | $$$ |
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming N-(1-Benzyl-pyrrolidin-3-yl)-N-methyl-acetamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amides, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide has a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol. Its structure includes a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety, which contribute to its reactivity and biological activity.
Pharmaceutical Development
This compound is being investigated as a lead candidate for developing new drugs targeting immune modulation. Its structural features suggest potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Immunomodulatory Effects
Research indicates that this compound exhibits immunomodulatory properties, making it a candidate for therapeutic applications in immune-related disorders. Studies have shown that it can modulate immune responses, which could be beneficial in treating conditions such as autoimmune diseases.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary data suggest that it may have binding affinities for various receptors and enzymes, which could inform its potential therapeutic uses. Further studies are required to elucidate these interactions fully.
Case Study 1: Immunomodulatory Activity
In a study examining the immunomodulatory effects of this compound, researchers found that the compound significantly influenced cytokine production in immune cells. This suggests its potential use in therapies aimed at regulating immune responses in autoimmune diseases.
Case Study 2: Binding Affinity Studies
Another study focused on the binding affinity of this compound to various receptors involved in neurotransmission. The results indicated that the compound has a notable affinity for certain receptor types, which could be leveraged for developing drugs targeting neurological disorders .
Mechanism of Action
The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Pyrrolidine/Acetamide Class
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide
- Key Differences: Replaces the pyrrolidine ring with a piperidine (6-membered ring) and introduces a 2-aminoethyl side chain.
- Implications: The larger ring size may alter binding affinity to target receptors, while the aminoethyl group enhances hydrophilicity compared to the benzyl group in the target compound .
(S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide (BBAC)
- Key Differences : Incorporates a biphenyl group and a benzimidazole-thioether moiety.
- Implications : The extended aromatic system and sulfur atom likely improve binding to hydrophobic enzyme pockets, contrasting with the simpler chloroacetamide in the target compound .

N-((S)-2-((S)-3-(2,5,8,11,14-pentaoxahexadecan-16-yloxy)pyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2-(2-nitrophenyl)acetamide hydrochloride
Chloroacetamide Derivatives with Heterocyclic Moieties
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide
- Key Differences : Substitutes pyrrolidine with a thiazole ring and adds a fluorophenyl group.
NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids)
- Key Differences: Feature a 4-oxo-thiazolidinone core linked to nicotinamide.
- Implications: The thiazolidinone ring confers antioxidant properties, as seen in NAT-2’s 3,5-di-tert-butyl-4-hydroxyphenyl group, which is absent in the target compound .
Sodium Channel Blockers and Neurological Targets
(S)-4-((1-Benzyl-pyrrolidin-3-yl)(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide
- Key Differences : Shares the 1-benzyl-pyrrolidine motif but includes a sulfonamide and fluorine substituent.
- Implications : Patent data highlight its use as a Nav1.6 sodium channel blocker, suggesting the benzyl-pyrrolidine group is critical for neurological targeting. However, the target compound lacks the sulfonamide group, which may reduce potency .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Pyridinyl () and polyether () substituents in analogues improve solubility, addressing a critical drawback of the target compound.
Biological Activity
N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C13H17N2OCl and a molecular weight of approximately 252.74 g/mol. Its structure features a pyrrolidine ring , a benzyl group , and a chloroacetamide moiety , which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N2OCl |
| Molecular Weight | 252.74 g/mol |
| Functional Groups | Pyrrolidine, Chloroacetamide |
Immunomodulatory Effects
Preliminary studies indicate that this compound may function as an immunomodulator , potentially influencing immune responses. This property suggests its application in treating autoimmune diseases and other immune-related disorders.
Interaction with Enzymes and Receptors
The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in neurotransmission and immune regulation. Specific studies have shown that it may inhibit certain enzymes, contributing to its therapeutic effects .
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. This binding modulates the activity of these targets, triggering downstream signaling pathways that can lead to therapeutic outcomes. The exact pathways are dependent on the biological context in which the compound is applied.
Study 1: Immunomodulatory Activity
A study conducted on the immunomodulatory effects of this compound demonstrated significant alterations in cytokine production in vitro, suggesting its potential use in managing inflammatory conditions.
Study 2: Enzyme Inhibition
In another investigation, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Results indicated that the compound exhibited competitive inhibition, with an IC50 value indicating effective enzyme modulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| N-(1-benzylpyrrolidin-3-yl)acetamide | Potential analgesic properties | Lacks chlorine |
| N-(4-bromobenzyl)pyrrolidin-3-amine | Neuroprotective effects | Contains bromine |
| N-(1-benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide | Interacts with enzymes and receptors | Similar structure but different pharmacological profile |
Q & A
What are the recommended synthetic methodologies for N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide?
Basic Research Question
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous acetamide derivatives (e.g., 2-cyanoacetamides) are synthesized via nucleophilic substitution or condensation reactions. For example, similar compounds are prepared using ethanol as a solvent, piperidine as a catalyst, and controlled temperatures (0–5°C for 2 hours) . Researchers should consider:
- Reagent selection : Chloroacetyl chloride or 2-chloroacetic acid derivatives as electrophiles.
- Amine activation : Use of N-methyl-pyrrolidine intermediates (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine) for regioselective coupling .
- Purification : Column chromatography or recrystallization to isolate the product.
What safety protocols are critical during experimental handling of this compound?
Basic Research Question
Safety data indicate acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Key precautions include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosolized forms, use NIOSH-approved respirators (e.g., P95 for dust, OV/AG-P99 for vapors) .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
- Spill management : Collect solid residues using non-sparking tools and dispose via licensed waste handlers to prevent environmental contamination .
How can researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
Advanced Research Question
Existing safety data sheets lack critical physicochemical parameters . Methodological approaches to fill these gaps include:
- Thermal analysis : Differential scanning calorimetry (DSC) or melting point apparatus for thermal stability assessment.
- Solubility profiling : Use shake-flask methods in solvents (water, DMSO, ethanol) at 25°C, followed by HPLC-UV quantification.
- LogP determination : Reverse-phase HPLC or octanol-water partitioning experiments to estimate hydrophobicity.
What advanced analytical techniques validate the structural integrity of this compound?
Advanced Research Question
Structural confirmation requires multi-technique validation:
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for related N-benzyl-pyrrolidine acetamides .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at pyrrolidine-C3, chloroacetamide branching) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₄H₁₈ClN₂O) and isotopic patterns.
What acute toxicological profiles are documented for this compound?
Basic Research Question
The compound is classified under acute toxicity Category 4 (oral LD₅₀ > 300 mg/kg) and causes skin irritation (Category 2) and eye damage (Category 2A) . Key findings:
- Oral exposure : Symptoms may include nausea, vomiting, and respiratory distress. Avoid inducing vomiting; administer activated charcoal under medical supervision .
- Dermal exposure : Immediate washing with water for 15 minutes to prevent erythema .
How do structural modifications to the pyrrolidine ring affect bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies of analogous compounds (e.g., N-benzyl-pyrrolidine derivatives) reveal:
- Steric effects : Bulky substituents (e.g., benzyl groups) enhance target binding affinity but may reduce solubility .
- Electron-withdrawing groups : Chloroacetamide moieties increase electrophilicity, potentially enhancing reactivity in enzyme inhibition .
- Chirality : (S)-configured pyrrolidine derivatives exhibit distinct biological profiles compared to (R)-isomers .
What stability considerations are essential for long-term storage?
Basic Research Question
Stability data recommend:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroacetamide group .
- Light sensitivity : Store in amber glass to avoid photodegradation, as observed in structurally related chromophores .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
Molecular docking and dynamics simulations can model interactions:
- Target selection : Prioritize enzymes with known acetamide-binding pockets (e.g., cholinesterases, as seen in butyrylcholinesterase co-crystal studies) .
- Force fields : Use AMBER or CHARMM to simulate ligand-protein binding free energies.
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

